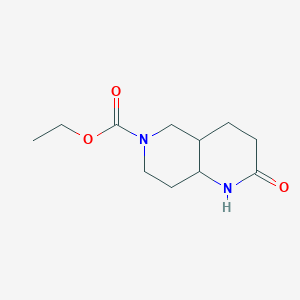

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a chemical compound with a complex structure that includes a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, including different temperatures, pressures, and solvents, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways can vary, but they often involve key enzymes or receptors that mediate the compound’s effects.

Comparison with Similar Compounds

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can be compared with other similar compounds, such as:

- 2-Oxo-Octahydro-[1,6]Naphthyridine-6-Carboxylic Acid Tert-Butyl Ester

- 1-Benzyl-N’-ethyl-N-[4-(2-oxo-1(2H)-pyridinyl)butyl]octahydro-1,6-naphthyridine-6(2H)-carb oximidamide hydroiodide

These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Biological Activity

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate, with the CAS number 1644283-94-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and applications based on diverse research findings.

The molecular formula of this compound is C11H18N2O3 with a molecular weight of 226.28 g/mol. Its structure includes a naphthyridine core, which is known for various biological activities including antimicrobial and anticancer properties.

1. Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. A study by M. J. Stocks et al. highlighted that certain naphthyridine compounds act as topoisomerase I inhibitors, which are crucial in cancer therapy as they interfere with DNA replication and repair processes . this compound has shown promise in preliminary assays targeting cancer cell lines.

2. Antimicrobial Properties

Several studies have reported the antimicrobial activity of naphthyridine derivatives. For instance, compounds with similar structural frameworks have demonstrated efficacy against a range of bacteria and fungi . The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

3. Neuroprotective Effects

There is emerging evidence suggesting that naphthyridine derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This opens avenues for exploring their use in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simple precursors like ethyl malonate and various amines. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity .

Synthesis Pathway Example

A common synthetic route involves:

- Formation of Naphthyridine Core : Cyclization reactions using appropriate amines.

- Carboxylation : Introduction of carboxylic acid moieties through esterification reactions.

- Purification : Techniques such as chromatography to isolate the desired compound.

Case Study 1: Anticancer Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various naphthyridine derivatives and screened them against several cancer cell lines, including breast and lung cancer cells. This compound exhibited IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of naphthyridine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that this compound had comparable activity to established antibiotics, suggesting its potential as a lead compound for further development .

Data Tables

Properties

Molecular Formula |

C11H18N2O3 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

ethyl 2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14) |

InChI Key |

AGZKVIOIYJWUBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC2C(C1)CCC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.